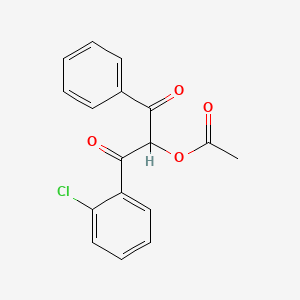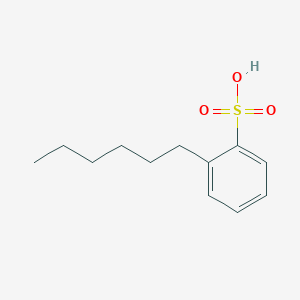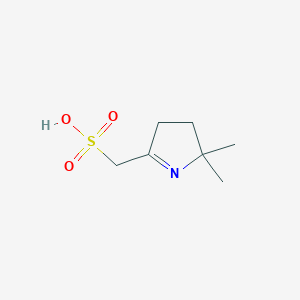![molecular formula C6H12N2O4SSe B14617964 S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine CAS No. 58394-59-5](/img/structure/B14617964.png)
S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine: is a selenoamino acid, which is a derivative of cysteine where a selenium atom replaces the sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine typically involves the reaction of homoselenocysteine with serine residues, forming a selenide bond . The reaction conditions often require a controlled environment to ensure the correct formation of the selenide bond.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions where the selenide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of diselenides, while reduction could yield selenol derivatives.
Aplicaciones Científicas De Investigación
S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenoamino acids and selenium-containing compounds.
Biology: This compound is studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: It may have applications in the development of selenium-enriched supplements and functional foods.
Mecanismo De Acción
The mechanism of action of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine involves its incorporation into proteins, where it can replace cysteine residues. This substitution can alter the protein’s function and stability. The selenium atom in the compound can participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Selenocysteine: Another selenoamino acid, but with a different structure and properties.
Selenomethionine: A selenium-containing analog of methionine.
Selenocystathionine: Similar to S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine but with different amino acid residues.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its ability to replace cysteine in proteins and its antioxidant properties make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
58394-59-5 |
|---|---|
Fórmula molecular |
C6H12N2O4SSe |
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-amino-2-carboxyethyl)selanylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4SSe/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
Clave InChI |
NLGQOUBQSFVWIR-WUCPZUCCSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)S[Se]CC(C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)S[Se]CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


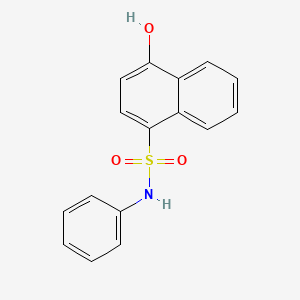
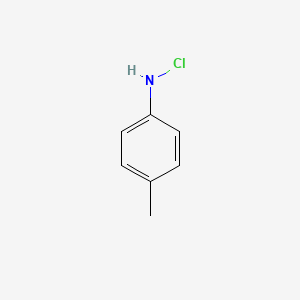
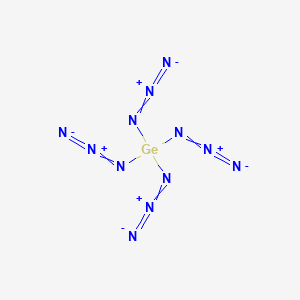
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
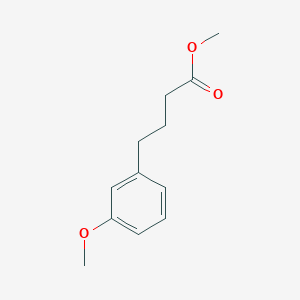
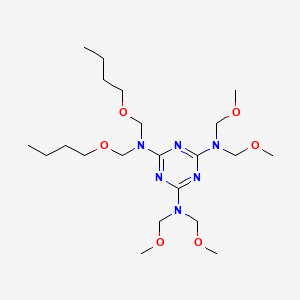
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
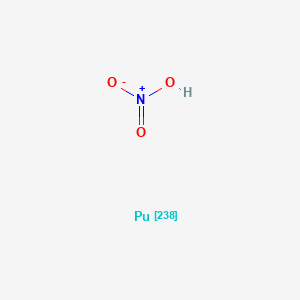
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
